1,1-Bis(allyloxy)decane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71662-21-0 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
1,1-bis(prop-2-enoxy)decane |
InChI |
InChI=1S/C16H30O2/c1-4-7-8-9-10-11-12-13-16(17-14-5-2)18-15-6-3/h5-6,16H,2-4,7-15H2,1H3 |
InChI Key |
RUNIPIBIABFCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(OCC=C)OCC=C |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Bis Allyloxy Decane and Analogous Structures
Strategies for the Formation of Alkyl Allyl Ethers
The creation of alkyl allyl ethers, which constitutes half of the target molecule's structure, is a well-established field in organic synthesis. The most traditional and widely known method is the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of allyl ethers, this typically involves reacting an alkoxide with an allyl halide (e.g., allyl bromide) or reacting sodium allyloxide with an alkyl halide.
Beyond this classical approach, several other strategies have been developed:
Palladium-Catalyzed Allylation: Transition metal catalysis, particularly with palladium, has become a powerful tool for forming C-O bonds. rsc.org Non-derivatized allylic alcohols can be coupled with phenols using a palladium catalyst, a method that generates water as the sole byproduct and favors the kinetically O-allylated product. organic-chemistry.org
Metal-Free Approaches: Transition-metal-free methods for alkyl aryl ether synthesis have also been explored, often involving the reaction of unsymmetrical diaryliodonium salts with alcohols. rsc.org
Addition to Olefins: The addition of alcohols to olefins, such as allenes, can be catalyzed by gold complexes to produce allylic ethers with high regioselectivity and stereoselectivity. organic-chemistry.org
Rearrangement Reactions: In some cases, allyl ethers can be formed through the isomerization of other structures. For instance, allyl vinyl ethers can undergo Claisen rearrangement, a key step in the synthesis of many complex organic molecules. acs.orgacs.org
Targeted Synthesis of Bis-Allyloxy Decane (B31447) Derivatives
The target compound, 1,1-bis(allyloxy)decane, is structurally classified as an acetal (B89532). Acetal formation is a fundamental reaction for the protection of aldehydes and ketones. The most direct and common method for synthesizing this specific molecule involves the acid-catalyzed reaction of decanal (B1670006) with two equivalents of allyl alcohol.
The general mechanism proceeds as follows:
Protonation of the carbonyl oxygen of decanal by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
Nucleophilic attack by the hydroxyl group of one molecule of allyl alcohol on the protonated carbonyl carbon, forming a hemiacetal intermediate.
Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation (an oxocarbenium ion).
Attack by a second molecule of allyl alcohol on the carbocation, leading to a protonated acetal.
Deprotonation to yield the final this compound acetal and regenerate the acid catalyst.
Water is typically removed during the reaction (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the acetal product. acs.org While traditionally performed under acidic conditions (e.g., using dry HCl, p-toluenesulfonic acid), methods for acetal synthesis under basic conditions have also been developed to accommodate acid-sensitive substrates. rsc.orgresearchgate.net This involves using a sodium alkoxide and a corresponding trifluoroacetate (B77799) ester, where the formation of sodium trifluoroacetate drives the reaction. rsc.orgresearchgate.net
The synthesis of analogous bis-allyloxy structures can involve different connectivity. For example, chiral 3,4-bisallyloxy-but-1-ynes have been synthesized as precursors for dioxabicyclodecanes via ruthenium-catalyzed en-yn-ene metathesis. acs.org These vicinal (1,2) bis-allyloxy compounds are prepared from the corresponding diols. Similarly, the synthesis of bis(aryloxy)alkanes under basic conditions has been achieved by reacting phenols with dihaloalkanes like dibromomethane. mdpi.com
Catalytic Approaches in Allyl Ether Bond Formation
Catalysis is central to modern, efficient methods for forming allyl ether bonds, offering milder reaction conditions and improved selectivity compared to stoichiometric methods. Transition metals, particularly palladium, iridium, and nickel, are prominent in this field.
Palladium-based catalysts are widely used for the allylation of alcohols. rsc.org These reactions often proceed through the formation of a π-allyl palladium complex, which is then attacked by the alcohol nucleophile. An air-stable palladium catalyst, formed in situ, has been shown to efficiently catalyze transfer vinylation between butyl vinyl ether and various alcohols, including allyl alcohol, to yield the corresponding vinyl ethers. acs.orgacs.org
Iridium-based catalysts , such as [Ir(cod)₂]⁺BF₄⁻, have been developed for the facile synthesis of allyl alkyl ethers from alcohols and allyl acetate (B1210297). researchgate.net This method can produce quantitative yields, for instance, in the reaction of allyl acetate with n-octyl alcohol. researchgate.net
Nickel-catalyzed reactions also provide a route to allylic ethers. A (P,N) ligand can enable a highly regioselective nickel-catalyzed hydroalkoxylation of 1,3-dienes, accommodating a broad range of substrates under mild conditions. organic-chemistry.org
The table below summarizes various catalytic systems used in the synthesis of allyl ethers and related structures.
| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Features | Reference(s) |
| Pd(OAc)₂ / 2,2'-bipyridyl | Butyl vinyl ether | Allyl alcohol | Allyl vinyl ether | Air-stable in situ catalyst; efficient transfer vinylation. | acs.orgacs.org |
| [Ir(cod)₂]⁺BF₄⁻ | n-Octyl alcohol | Allyl acetate | Allyl octyl ether | Facile method; quantitative yield. | researchgate.net |
| Pd[BiPhePhos] | Phenols | Allylic alcohols | Aryl allyl ether | Forms O-allylated products exclusively; water is the only byproduct. | organic-chemistry.org |
| Ph₃PAuNO₃ / H₂SO₄ | Allenes | Alcohols | Allylic ethers | High regio- and stereoselectivity. | organic-chemistry.org |
| Grubbs Catalyst | 3,4-bisallyloxy-but-1-ynes | N/A (intramolecular) | Dioxabicyclodecane | Tandem en-yn-ene metathesis for complex cyclic ethers. | acs.org |
| Bi(OTf)₃·4H₂O | Aldehydes/Ketones | Alcohols | Acetals | Low catalyst loading (0.1 mol%); efficient acetalization. | acs.org |
Methodological Advancements in Functionalized Allyl Ether Synthesis
Recent advancements in synthetic methodology have focused on improving the enantioselectivity, efficiency, and functional group tolerance of allyl ether synthesis.
A significant development is the enantioselective synthesis of alkyl allyl ethers . One such method utilizes a palladium-catalyzed redox-relay Heck alkenylation of O-alkyl enol ethers. This transformation generates an array of enantiomerically enriched alkyl allyl ethers in good yields and with excellent enantioselectivities. nih.govnih.gov Another approach involves the palladium-catalyzed enantioselective allylation of disubstituted ketenes to produce α-allyl esters, which contain an allyl ether component within the ester structure. rsc.org
The development of greener and more atom-economical processes is another key area of advancement. Methods that use non-derivatized allylic alcohols directly, with water as the only byproduct, represent a significant improvement over traditional methods requiring pre-activation of the alcohol and stoichiometric reagents. rsc.orgorganic-chemistry.org The use of water as a reaction medium and the development of magnetically separable and reusable catalysts further contribute to the sustainability of these synthetic protocols. researchgate.net
Furthermore, the principles of allylation have been extended to polymer science . A highly efficient method for synthesizing multifunctional polymers involves the post-polymerization modification of a reactive aldehyde polymer. A Barbier-type allylation introduces an allylic alcohol functionality into the polymer backbone, which can then be further modified through orthogonal reactions. acs.org This highlights the versatility of allyl ether chemistry in creating advanced materials.
Applications in Advanced Materials and Polymer Engineering
Development of Cross-linked Polymer Networks from Bis-Allyloxy Monomers
Bis-allyloxy compounds are well-regarded for their ability to form cross-linked polymer networks. The two allyl groups in 1,1-bis(allyloxy)decane can participate in polymerization reactions, such as free-radical polymerization, to create a three-dimensional network structure. This process typically involves an initiator that generates free radicals, which then react with the double bonds of the allyl groups, leading to the formation of covalent bonds between the monomer units.
The long decane (B31447) chain in this compound is expected to impart flexibility and hydrophobicity to the resulting polymer network. The density of cross-linking, which dictates the mechanical and thermal properties of the final material, can be controlled by adjusting the reaction conditions and the concentration of the monomer.
Potential Advantages of this compound in Cross-linked Polymers:
| Feature | Potential Advantage |
| Two Allyl Groups | Efficient cross-linking capabilities. |
| Long Decane Chain | Increased flexibility and impact resistance. |
| Hydrophobic Backbone | Improved water resistance and lower moisture absorption. |
Role in High-Performance Coatings and Adhesive Formulations
The ability of this compound to form cross-linked networks makes it a candidate for use in high-performance coatings and adhesive formulations. In these applications, the monomer could be incorporated into a resin formulation and then cured, either thermally or through UV radiation, to form a durable and resistant film.
The hydrophobic nature of the decane backbone could be particularly advantageous for coatings, as it would enhance their resistance to water and other chemicals. In adhesives, the flexibility imparted by the long alkyl chain could improve the bond's toughness and ability to withstand mechanical stress.
Contributions to Composite Material Systems
Furthermore, the chemical structure of this compound could be modified to improve its adhesion to the reinforcing phase. For example, the introduction of polar functional groups could enhance its compatibility with glass or carbon fibers, leading to a stronger interface and improved load transfer within the composite.
Tailored Polymer Architectures and Macromolecular Design
The dual functionality of this compound provides opportunities for the creation of complex and tailored polymer architectures.
Under specific polymerization conditions, the reactivity of the allyl groups can be controlled to favor the formation of branched or even hyperbranched polymers. These architectures differ from linear polymers in that they have a more compact, globular structure and a higher density of functional groups at their periphery. Such structures are known to have unique properties, including lower viscosity and higher solubility compared to their linear counterparts of similar molecular weight.
Polymeric nanoparticles are sub-micron sized particles that have applications in various fields. The controlled polymerization of this compound, potentially in an emulsion or suspension system, could lead to the formation of cross-linked polymeric nanoparticles. The size and surface chemistry of these nanoparticles could be tuned by adjusting the reaction parameters, opening up possibilities for their use in targeted delivery systems or as additives to modify the properties of other materials. google.com
Integration into Specialized Polymeric Materials
The unique combination of a flexible hydrophobic chain and reactive allyl groups in this compound makes it an interesting candidate for integration into a variety of specialized polymeric materials. For instance, it could be copolymerized with other monomers to create polymers with tailored properties. The incorporation of this compound into a polymer backbone could be used to introduce cross-linking sites, enhance flexibility, or modify the surface properties of the material.
Isocyanate-Free Polyhydroxyurethanes (PHU)
The synthesis of polyurethanes without the use of toxic isocyanates, known as non-isocyanate polyurethanes (NIPUs) or polyhydroxyurethanes (PHUs), is a significant area of green chemistry research. The primary route to PHUs involves the polyaddition reaction between a bis(cyclic carbonate) and a diamine. This compound can serve as a precursor for the synthesis of a bis(cyclic carbonate) monomer through a two-step reaction pathway.
Step 1: Epoxidation of this compound
The terminal allyl groups of this compound can be converted to epoxide groups. This reaction is typically carried out using an oxidizing agent. While specific studies on this compound are not prevalent, the epoxidation of similar bis(allyloxy) compounds, such as 1,4-bis(allyloxy)butane, has been successfully demonstrated using hydrogen peroxide under phase transfer catalysis conditions. researchgate.net This suggests a high probability of success for the epoxidation of this compound to form the corresponding bis-epoxide, 1,1-bis(glycidyloxy)decane.
Step 2: Cycloaddition of Carbon Dioxide (CO2)
The resulting bis-epoxide can then undergo a cycloaddition reaction with carbon dioxide to form a bis(cyclic carbonate). researchgate.netmdpi.comrsc.org This reaction is an atom-economic and environmentally friendly method for CO2 fixation into valuable chemicals. rsc.orgrsc.org The synthesis of bis(cyclic carbonate)s from various bis-epoxides is a well-established method, often catalyzed by alkali metal halides or organic catalysts. acs.orgrsc.org The successful synthesis of bis(cyclic carbonates) from commercial epoxy resins further supports the feasibility of this transformation. mdpi.com The resulting bis(cyclic carbonate) derived from this compound would feature a long, flexible decane core, which is expected to impart flexibility and a low glass transition temperature to the final PHU polymer.
Scheme 1: Proposed Synthesis of a Bis(cyclic carbonate) from this compound
Step 1: Epoxidation
This compound → 1,1-Bis(glycidyloxy)decane
Step 2: CO2 Cycloaddition
1,1-Bis(glycidyloxy)decane + CO2 → Bis(cyclic carbonate) of 1,1-dihydroxydecane
The synthesized bis(cyclic carbonate) can then be reacted with a suitable diamine to produce a polyhydroxyurethane. The hydroxyl groups present along the backbone of PHUs can participate in hydrogen bonding, leading to enhanced mechanical properties. iciq.org
Solid Polymer Electrolytes (SPE)
Solid polymer electrolytes are a critical component of next-generation solid-state batteries, offering improved safety over traditional liquid electrolytes. mdpi.com The fundamental requirement for a polymer to function as an electrolyte is the ability to dissolve and transport ions. Polymers with flexible backbones and coordinating heteroatoms, such as oxygen in ether linkages, are often good candidates. mdpi.com
While no direct application of this compound in solid polymer electrolytes has been documented, its structural features suggest theoretical potential. The long, flexible decane chain could contribute to a low glass transition temperature and an amorphous morphology in a polymer matrix, which are desirable characteristics for facilitating ion mobility at ambient temperatures. rsc.org The ether oxygens in the this compound structure could potentially coordinate with lithium ions, although their coordinating ability is likely to be lower than that of the repeating ethylene (B1197577) oxide units found in conventional poly(ethylene oxide) (PEO)-based electrolytes. nih.gov
One hypothetical approach to incorporate this molecule into a solid polymer electrolyte could involve its polymerization via the allyl groups, followed by the addition of a lithium salt. However, extensive research and development would be required to validate this concept and to assess the resulting electrolyte's ionic conductivity, electrochemical stability, and mechanical properties. rsc.org
Intermediate in Fine Chemical Synthesis and Agrochemical Production
The utility of a chemical compound as an intermediate in fine chemical and agrochemical production is largely dependent on its reactivity, cost-effectiveness, and the ability to be transformed into more complex, high-value molecules. Organic molecules with reactive functional groups, often referred to as organic building blocks, are fundamental to the synthesis of a wide range of products. sigmaaldrich.comchemrxiv.orgchemrxiv.org
A thorough review of available scientific literature and patent databases does not reveal any specific, documented applications of this compound as an intermediate in the production of fine chemicals or agrochemicals. While its allyl groups offer potential for various chemical transformations, it does not appear to be a commonly used building block in these industries. The syntheses of agrochemical formulations and active ingredients are complex and typically rely on well-established and readily available starting materials. epo.orggoogle.comgoogleapis.comgoogle.comgoogleapis.com There is no indication from the searched literature that this compound is currently employed in these synthetic routes.
Analytical and Spectroscopic Characterization Methodologies for 1,1 Bis Allyloxy Decane and Its Polymerized Forms
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,1-Bis(allyloxy)decane, both ¹H and ¹³C NMR are instrumental in confirming its synthesis and structure.
¹H NMR Spectroscopy of this compound: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The decane (B31447) chain will exhibit signals in the upfield region, typically between 0.8 and 1.6 ppm. The protons of the allyl groups will appear in the more downfield region due to the influence of the double bond and the ether linkage.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (decane chain) | ~0.88 | Triplet |
| -(CH₂)₈- (decane chain) | ~1.26 | Multiplet |
| -O-CH- | ~4.5 | Triplet |
| -O-CH₂-CH=CH₂ | ~4.0 | Doublet of triplets |
| -CH=CH₂ | ~5.9 | Multiplet |
| =CH₂ (cis) | ~5.2 | Doublet of triplets |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy of this compound: The carbon-13 NMR spectrum provides information on the different carbon environments. The long alkyl chain of the decane moiety will show a series of peaks in the aliphatic region. The acetal (B89532) carbon, the allylic carbons, and the vinylic carbons will have characteristic chemical shifts.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (decane chain) | ~14 |
| -(CH₂)₈- (decane chain) | ~22-32 |
| -O-CH- | ~102 |
| -O-CH₂- | ~68 |
| -CH= | ~135 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
For the polymerized form of this compound, NMR spectroscopy would be used to confirm the polymerization of the allyl groups. This would be evidenced by the disappearance of the sharp signals corresponding to the vinyl protons and carbons, and the appearance of broader signals corresponding to the newly formed saturated polymer backbone.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by the presence of absorptions corresponding to the C-O-C (ether) linkages and the C=C double bonds of the allyl groups.
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (alkane stretch) | 2850-2960 | Strong |
| C=C (alkene stretch) | ~1645 | Medium |
| =C-H (alkene bend) | 910-990 | Strong |
Upon polymerization, the characteristic absorption bands for the C=C double bond (~1645 cm⁻¹) and the =C-H bonds (910-990 cm⁻¹) would significantly decrease in intensity or disappear completely, confirming the conversion of the monomer to the polymer. The strong C-O-C ether stretch would remain a prominent feature of the polymer's IR spectrum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to determine its molecular weight and to gain insight into its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, allowing for the determination of the elemental formula.
The molecular formula of this compound is C₁₆H₃₀O₂ easychem.orgchemicalbook.comwikipedia.org, which gives it a molecular weight of approximately 254.41 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 254 might be weak or absent due to the lability of the acetal linkage rsc.orgacs.org. Common fragmentation pathways for acetals involve the cleavage of the C-O bonds, leading to the formation of stable oxonium ions rsc.orgdtic.mil. Fragmentation of the decane chain would also be expected, producing a series of peaks separated by 14 mass units (CH₂) libretexts.orglibretexts.org.
Expected HRMS Data for this compound
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₆H₃₀O₂ + H]⁺ | 255.2319 |
HRMS would be crucial for unequivocally confirming the elemental composition of the synthesized monomer.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers aimplas.netshimadzu.commtoz-biolabs.com. For the polymerized form of this compound, GPC analysis would provide crucial information about the success of the polymerization reaction and the properties of the resulting polymer.
The analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel beads mtoz-biolabs.com. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores and elute later shimadzu.com. By calibrating the instrument with polymer standards of known molecular weight, the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the PDI (Mw/Mn) of the sample can be determined waters.com. A successful polymerization would be indicated by a GPC trace showing a significant increase in molecular weight compared to the monomer. The PDI value provides insight into the breadth of the molecular weight distribution, with a value close to 1.0 indicating a more uniform polymer.
Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are essential for characterizing the thermal properties of polymers, including their thermal stability and phase transitions.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time hu-berlin.de. For the polymerized this compound, DSC would be used to determine its glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), if applicable eag.comnih.gov. The Tg is a key characteristic of amorphous polymers and represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For a semi-crystalline polymer, the Tm would also be observed as an endothermic peak.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere nih.gov. This technique is used to assess the thermal stability of the polymer. The TGA thermogram would show the onset temperature of decomposition and the temperature at which maximum degradation occurs. For a polyether, the degradation mechanism might involve random chain scission of the ether linkages at elevated temperatures researchgate.netwikipedia.org.
Expected Thermal Properties of Poly(this compound)
| Property | Expected Observation |
|---|---|
| Glass Transition (Tg) | A step change in the heat flow, characteristic of amorphous polymers. |
The specific temperatures for these transitions would depend on the molecular weight and microstructure of the polymer.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For this compound (C₁₆H₃₀O₂), elemental analysis would be performed to verify its empirical formula and purity.
Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage |
|---|---|
| Carbon (C) | 75.53% |
| Hydrogen (H) | 11.89% |
A close agreement between the experimentally determined percentages and the theoretical values would provide strong evidence for the correct synthesis and purity of the monomer.
X-ray Diffraction Studies of Crystalline Derivatives
X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For a non-crystalline material like a typical polymer, XRD would show broad, diffuse scattering. However, if a crystalline derivative of this compound could be prepared, single-crystal XRD could be used to determine its precise three-dimensional structure, including bond lengths and angles. For a semi-crystalline polymer, XRD would provide information on the degree of crystallinity and the structure of the crystalline domains. While this compound is likely a liquid or a low-melting solid at room temperature and its polymer is likely amorphous, XRD could be a valuable tool if crystalline forms or derivatives can be obtained.
Emerging Research Directions and Future Prospects for 1,1 Bis Allyloxy Decane Chemistry
The compound 1,1-bis(allyloxy)decane, with its unique structure featuring a long alkyl chain and two reactive allyl ether groups, stands at the cusp of significant advancements in chemical synthesis and materials science. Emerging research is increasingly focused on harnessing its potential through sustainable production methods, precisely controlled catalytic syntheses, the creation of novel materials, and sophisticated computational modeling. These future prospects promise to unlock new applications and a deeper understanding of its chemical behavior.
Q & A
Q. What are the established synthetic routes for 1,1-Bis(allyloxy)decane, and how are they validated?
The primary synthesis involves nucleophilic substitution between decanol derivatives and allyl halides. For example, analogous compounds like 1,1-Bis(allyloxy)butane are synthesized via acid-catalyzed acetal formation between diols and allyl ethers under reflux conditions . Validation requires characterization via GC-MS (to confirm molecular weight and purity) and NMR spectroscopy (to verify allyloxy group positioning and absence of unreacted intermediates). Detailed protocols should follow guidelines for replicability, such as documenting reaction stoichiometry, catalyst loading, and purification steps .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?
Key methods include:
- Chromatography : Gas chromatography (GC) paired with flame ionization detection (FID) to assess purity, as demonstrated in hydrocarbon analysis of structurally related compounds like decane derivatives .
- Spectroscopy : and NMR to confirm allyloxy group integration and carbon backbone structure. For example, 1,1-Bis(allyloxy)octane’s NMR data shows distinct allylic proton resonances at δ 5.8–5.2 ppm and methylene signals near δ 3.6–3.4 ppm .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and rule out degradation byproducts .
Q. How should researchers address stability concerns during storage of this compound?
Evidence suggests allyl ethers degrade via oxidation or hydrolysis over time. Store the compound in inert atmospheres (argon/nitrogen) at ≤4°C, and monitor purity periodically using GC-FID. Long-term storage requires periodic revalidation of chemical stability, as advised in safety protocols for similar lab chemicals .
Advanced Research Questions
Q. What strategies optimize reaction yields of this compound in solvent-free or green chemistry conditions?
Advanced approaches include:
- Catalyst Screening : Test Brønsted acid catalysts (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., ZnCl) to minimize side reactions.
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) with solvent-free systems to enhance reaction kinetics.
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and stoichiometry. Reference frameworks like FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure experimental practicality .
Q. How can computational modeling predict this compound’s reactivity in cross-coupling reactions?
Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of allyloxy C-O bonds, which influence susceptibility to cleavage. For example, hydrophobic parameters (logP) for similar compounds like 1,1-Bis(allyloxy)octane (logP = 4.8) suggest solubility trends in nonpolar media . Molecular dynamics simulations can further model interactions with transition-metal catalysts.
Q. What experimental designs resolve contradictions in reported degradation pathways for allyl ether derivatives?
Contradictory data may arise from varying oxygen exposure or trace metal impurities. To address this:
- Conduct accelerated aging studies under controlled O levels and UV exposure.
- Use LC-MS/MS to identify degradation products (e.g., aldehydes or carboxylic acids) and correlate findings with thermodynamic stability data .
- Apply multivariate analysis to isolate variables contributing to instability .
Methodological Best Practices
- Replicability : Follow Beilstein Journal of Organic Chemistry guidelines: document experimental procedures in detail, including failure cases, and deposit raw data in supplementary materials .
- Ethical Compliance : Ensure disposal protocols align with federal/state regulations for allyl ethers, including fume hood use and neutralization of reactive byproducts .
- Data Interpretation : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies, particularly for comparative analyses of synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
